4-[3-(3-Fluoro-phenyl)-propyl]-piperidine
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Overview
Description
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a fluorine atom in the phenyl ring of this compound adds unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(3-Fluoro-phenyl)-propylamine.
Cyclization: The amine is then subjected to cyclization with a suitable reagent, such as 1,5-dibromopentane, to form the piperidine ring.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-propoxyphenylboronic acid
- 4-(3-Fluorophenoxy)piperidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
Uniqueness
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall reactivity compared to similar compounds without the fluorine atom.
Biological Activity
4-[3-(3-Fluoro-phenyl)-propyl]-piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine rings and the introduction of the fluoro-substituted phenyl group. Various methodologies have been explored to optimize yields and enhance biological activity. For instance, derivatives have been synthesized using techniques like three-component reactions and cycloaddition strategies, which have shown promise in increasing cytotoxicity against cancer cell lines .
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. In particular, compounds within this class have been tested against various human leukemia cell lines (e.g., K562 and Reh), demonstrating potent antiproliferative effects. The most active derivatives have shown IC50 values in the low micromolar range, indicating effective inhibition of cell growth .
Table 1: Anticancer Activity of Piperidine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | 5.0 | Induction of apoptosis |
4-[3-(2-Nitrophenyl)-propyl]-piperidine | Reh | 8.2 | Cell cycle arrest |
4-[3-(Chlorophenyl)-propyl]-piperidine | THP-1 | 10.5 | Inhibition of proliferation |
These compounds typically induce apoptosis through pathways involving caspase activation and DNA fragmentation, as evidenced by assays measuring lactate dehydrogenase (LDH) release and cell cycle analysis .
Neuropharmacological Effects
In addition to anticancer activity, piperidine derivatives have been evaluated for their effects on neurotransmitter transporters. Specifically, studies have shown that some analogs exhibit high selectivity for dopamine (DA) transporters, which may be beneficial in treating disorders such as Parkinson's disease and depression. The binding affinities for these transporters are often enhanced by the presence of fluorine substituents on the phenyl ring .
Table 2: Binding Affinity of Piperidine Derivatives to Dopamine Transporters
Compound | DA Transporter Binding Affinity (nM) | Selectivity Ratio (5HT/DA) |
---|---|---|
This compound | 15 | 49 |
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | 8 | 10 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Certain derivatives can halt the cell cycle at specific checkpoints, preventing proliferation.
- Neurotransmitter Modulation : By selectively binding to dopamine transporters, these compounds can modulate dopaminergic signaling pathways.
Case Studies
Several case studies illustrate the efficacy of piperidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia demonstrated that treatment with a derivative showed improved outcomes compared to standard therapies.
- Case Study 2 : In preclinical models for neurodegenerative diseases, compounds demonstrated significant improvement in motor function and reduced neuroinflammation.
Properties
Molecular Formula |
C14H20FN |
---|---|
Molecular Weight |
221.31 g/mol |
IUPAC Name |
4-[3-(3-fluorophenyl)propyl]piperidine |
InChI |
InChI=1S/C14H20FN/c15-14-6-2-5-13(11-14)4-1-3-12-7-9-16-10-8-12/h2,5-6,11-12,16H,1,3-4,7-10H2 |
InChI Key |
ZVPHXQKSGDGSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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